molecular formula C14H12F3IO4S B1596822 (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate CAS No. 115298-63-0

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

Cat. No. B1596822
M. Wt: 460.21 g/mol
InChI Key: YXSLFXLNXREQFW-UHFFFAOYSA-M
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Description

“(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate” is a chemical compound with the molecular formula C14H12F3IO4S . It has an average mass of 460.207 Da and a monoisotopic mass of 459.945313 Da .

Scientific Research Applications

Preparation and Structure

Phenolic aryliodonium salts, including those based on (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, have been prepared and structurally analyzed. These salts demonstrate potential as phenol transfer reagents in reactions with various anionic nucleophiles, highlighting their significance in synthetic chemistry (Yoshimura et al., 2018).

Synthesis of Glycosyl Triflates

The compound is used in a system for generating glycosyl triflates from thioglycosides, showing its utility in glycoside synthesis. This process involves activation of thioglycosides to form glycosides, contributing to advancements in carbohydrate chemistry (Crich & Smith, 2000).

Halogen Bonding and Supramolecular Aggregation

4-Methoxyphenyl(phenyl)iodonium thiocyanate, a related compound, has been studied for its unique halogen bonding properties, leading to the formation of heterooctameric supramolecular clusters. This demonstrates its potential in the study of noncovalent interactions and supramolecular chemistry (Soldatova et al., 2020).

Electrophilic Reagents in Organic Synthesis

Highly reactive hypervalent organoiodine reagents, including those derived from compounds like (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate, have been prepared and utilized in organic synthesis. Their high reactivity is advantageous in the preparation of functionalized iodonium salts, contributing to the field of synthetic organic chemistry (Kitamura, 1995).

properties

IUPAC Name

(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLFXLNXREQFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370539
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

CAS RN

115298-63-0
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
Reactant of Route 6
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

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